molecular formula C9H17N5 B6261416 N,N-dimethyl-5-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine CAS No. 1697072-99-3

N,N-dimethyl-5-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine

Cat. No. B6261416
CAS RN: 1697072-99-3
M. Wt: 195.3
InChI Key:
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Description

N,N-dimethyl-5-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine, also known as 5-MeO-DMT, is a synthetic drug belonging to the tryptamine class. It is a psychoactive substance that has been used for a variety of purposes, including recreational and spiritual use. 5-MeO-DMT has been studied extensively in the scientific community for its potential therapeutic and medicinal benefits, as well as its potential for abuse.

Scientific Research Applications

N,N-dimethyl-5-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine has been studied extensively in the scientific community for its potential therapeutic and medicinal benefits. Studies have shown that N,N-dimethyl-5-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine has antidepressant and anxiolytic effects, and may be useful in treating depression, anxiety, and other mood disorders. It has also been studied for its potential to reduce symptoms of post-traumatic stress disorder (PTSD). In addition, N,N-dimethyl-5-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine has been studied for its potential to treat addiction and opioid use disorder.

Mechanism of Action

The mechanism of action of N,N-dimethyl-5-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine is not fully understood, however, it is believed to act on the serotonin 5-HT2A receptor and the sigma-1 receptor. It is thought that N,N-dimethyl-5-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine binds to these receptors and activates them, resulting in its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of N,N-dimethyl-5-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine are not fully understood, however, it is believed to increase serotonin levels in the brain, resulting in its antidepressant and anxiolytic effects. It may also affect other neurotransmitters, such as dopamine and norepinephrine, and may affect the release of hormones, such as oxytocin and vasopressin.

Advantages and Limitations for Lab Experiments

The advantages of using N,N-dimethyl-5-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine in laboratory experiments include its ability to be synthesized in a relatively straightforward process, its ability to act on the serotonin 5-HT2A receptor and the sigma-1 receptor, and its potential therapeutic and medicinal benefits. The limitations of using N,N-dimethyl-5-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine in laboratory experiments include its potential for abuse, its potential to interact with other drugs, and its potential to cause adverse side effects.

Future Directions

Future research into N,N-dimethyl-5-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine should focus on further elucidating its mechanism of action, exploring its potential therapeutic and medicinal benefits, and investigating its potential for abuse and interactions with other drugs. Additionally, research should explore its potential to treat addiction and opioid use disorder, and investigate its potential to reduce symptoms of post-traumatic stress disorder (PTSD). Finally, research should investigate the biochemical and physiological effects of N,N-dimethyl-5-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine, as well as its potential long-term effects.

Synthesis Methods

The synthesis of N,N-dimethyl-5-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine is a multi-step process that begins with the reaction of piperidine with an azide in the presence of a base. This reaction forms a piperidin-4-yl-1,2,4-triazole. The next step involves the reaction of the piperidin-4-yl-1,2,4-triazole with dimethylformamide and dimethylamine to form a dimethyl 5-methoxy-4-hydroxy-1,2,4-triazole. Finally, the dimethyl 5-methoxy-4-hydroxy-1,2,4-triazole is reacted with dimethylsulfate to form N,N-dimethyl-5-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N,N-dimethyl-5-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine involves the reaction of 4-piperidone with hydrazine hydrate to form 4-piperidinyl hydrazine. This intermediate is then reacted with dimethylformamide dimethyl acetal and triethyl orthoformate to form N,N-dimethyl-5-(piperidin-4-yl)-1H-1,2,4-triazole-3-carboxamide. Finally, this compound is reduced with sodium borohydride to yield the desired product.", "Starting Materials": [ "4-piperidone", "hydrazine hydrate", "dimethylformamide dimethyl acetal", "triethyl orthoformate", "sodium borohydride" ], "Reaction": [ "4-piperidone is reacted with hydrazine hydrate in ethanol to form 4-piperidinyl hydrazine.", "4-piperidinyl hydrazine is then reacted with dimethylformamide dimethyl acetal and triethyl orthoformate in acetonitrile to form N,N-dimethyl-5-(piperidin-4-yl)-1H-1,2,4-triazole-3-carboxamide.", "Finally, N,N-dimethyl-5-(piperidin-4-yl)-1H-1,2,4-triazole-3-carboxamide is reduced with sodium borohydride in ethanol to yield N,N-dimethyl-5-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine." ] }

CAS RN

1697072-99-3

Product Name

N,N-dimethyl-5-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine

Molecular Formula

C9H17N5

Molecular Weight

195.3

Purity

93

Origin of Product

United States

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